molecular formula C10H5Cl2N3O3 B5527991 (2,4-Dichlorophenyl)-(4-nitropyrazol-1-yl)methanone

(2,4-Dichlorophenyl)-(4-nitropyrazol-1-yl)methanone

Cat. No.: B5527991
M. Wt: 286.07 g/mol
InChI Key: RFPARVWDXOBKEC-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)-(4-nitropyrazol-1-yl)methanone is a chemical compound that features a dichlorophenyl group and a nitropyrazolyl group connected through a methanone linkage

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)-(4-nitropyrazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)-(4-nitropyrazol-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)-(4-nitropyrazol-1-yl)methanone involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to specific proteins, thereby affecting cellular processes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)-(4-nitropyrazol-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2,4-dichlorophenyl)-(4-nitropyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O3/c11-6-1-2-8(9(12)3-6)10(16)14-5-7(4-13-14)15(17)18/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFPARVWDXOBKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)N2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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